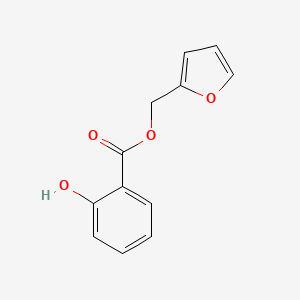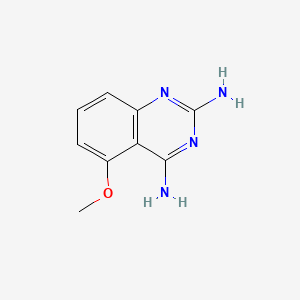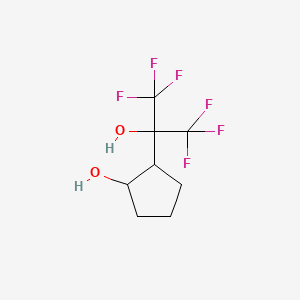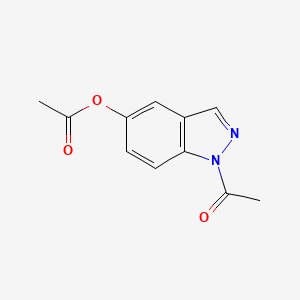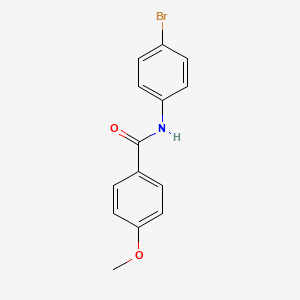
N-(4-Bromophenyl)-4-methoxybenzamide
Descripción general
Descripción
- N-(4-Bromophenyl)-4-methoxybenzamide is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies.
- It can target both traditionally druggable proteins and difficult-to-target proteins.
Synthesis Analysis
- The synthesis involves several steps, including bromination, acylation, and coupling reactions.
- Detailed synthetic pathways are available in relevant research papers.
Molecular Structure Analysis
- The molecular formula is C<sub>13</sub>H<sub>9</sub>BrNO.
- The compound contains a 4-bromophenyl group and a methoxybenzamide moiety.
Chemical Reactions Analysis
- The compound can undergo various reactions, including Suzuki-Miyaura cross-coupling and other transformations.
Physical And Chemical Properties Analysis
- Melting point: 125-130°C.
- Solubility, stability, and other properties can be found in relevant literature.
Aplicaciones Científicas De Investigación
-
Antibacterial Activities
- Field : Pharmaceuticals
- Application : The compound was synthesized and investigated for its in vitro antibacterial activities against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
- Method : The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .
- Results : The molecule was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A. baumannii as compared to various commercially available drugs .
-
Antimicrobial and Antiproliferative Activities
- Field : Chemistry
- Application : The compound was synthesized and evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Antimicrobial Activities Against Gram-Positive Pathogens
- Field : Chemistry
- Application : The compound was synthesized and evaluated for its antimicrobial activity, antioxidant effect, and toxicity assays .
- Method : The method of synthesis and evaluation is not explicitly mentioned in the source .
- Results : The results of the study revealed a promising potential of the compound for developing novel antimicrobial agents to fight Gram-positive pathogens .
-
Antimicrobial and Antiproliferative Activities
- Field : Chemistry
- Application : The compound was synthesized as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and studied for its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Antimicrobial Agents Against Gram-Positive Pathogens
- Field : Chemistry
- Application : The compound was synthesized as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one derivatives and evaluated for its antimicrobial activity, antioxidant effect, and toxicity assays .
- Method : The method of synthesis and evaluation is not explicitly mentioned in the source .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these derivatives for developing novel antimicrobial agents to fight Gram-positive pathogens .
-
Antimicrobial and Anticancer Activities
- Field : Chemistry
- Application : The compound was synthesized as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and studied for its pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : The antimicrobial activity results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Antimicrobial Agents Against Gram-Positive Pathogens
- Field : Chemistry
- Application : The compound was synthesized as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one derivatives and evaluated for its antimicrobial activity, antioxidant effect, and toxicity assays .
- Method : The method of synthesis and evaluation is not explicitly mentioned in the source .
- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these derivatives for developing novel antimicrobial agents to fight Gram-positive pathogens .
Safety And Hazards
- Avoid skin and eye contact.
- Do not inhale dust.
- Seek medical assistance if ingested.
Direcciones Futuras
- Further research could explore its biological activities, drug-receptor interactions, and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYDNKAVIIBNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323468 | |
| Record name | N-(4-Bromophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-4-methoxybenzamide | |
CAS RN |
7465-96-5 | |
| Record name | NSC404064 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



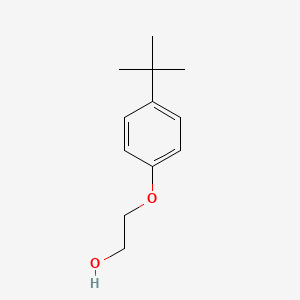
![1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1606922.png)
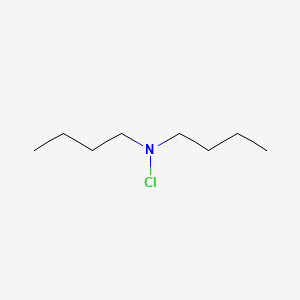
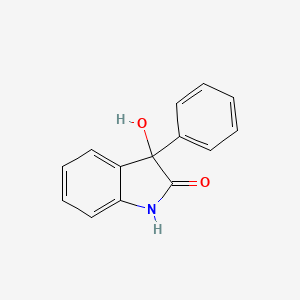
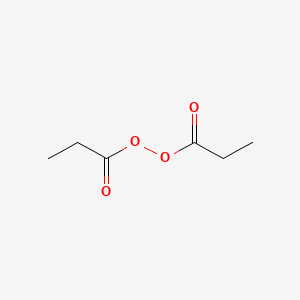
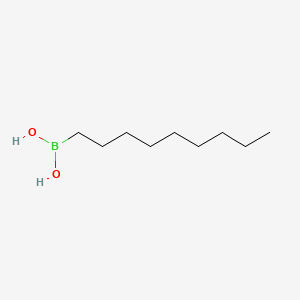
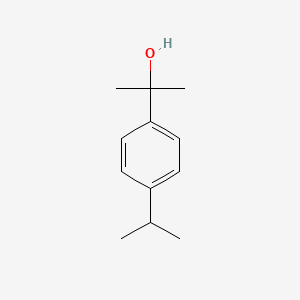
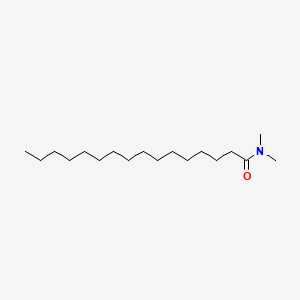
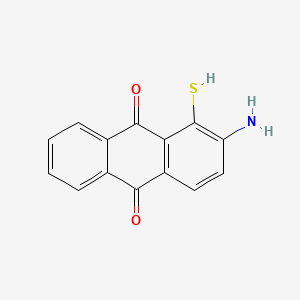
![2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B1606937.png)
